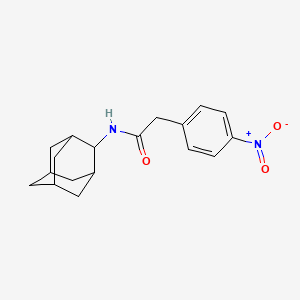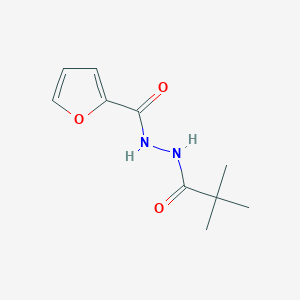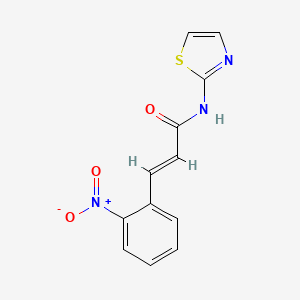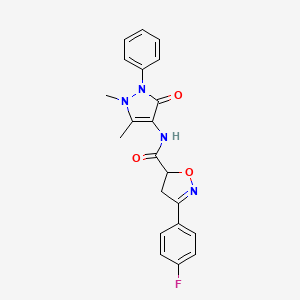
2-(2,5-dimethylphenoxy)-N-3-pyridinylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-dimethylphenoxy)-N-3-pyridinylacetamide, also known as DPAA, is a compound that has been extensively researched for its potential therapeutic applications. DPAA is a small molecule that belongs to the class of pyridine-containing compounds, and it has been shown to have a variety of biochemical and physiological effects.
科学的研究の応用
2-(2,5-dimethylphenoxy)-N-3-pyridinylacetamide has been studied for its potential therapeutic applications in a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 2-(2,5-dimethylphenoxy)-N-3-pyridinylacetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease research, 2-(2,5-dimethylphenoxy)-N-3-pyridinylacetamide has been shown to improve cognitive function and reduce amyloid beta accumulation in the brain. In Parkinson's disease research, 2-(2,5-dimethylphenoxy)-N-3-pyridinylacetamide has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
作用機序
The exact mechanism of action of 2-(2,5-dimethylphenoxy)-N-3-pyridinylacetamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. 2-(2,5-dimethylphenoxy)-N-3-pyridinylacetamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in regulating cellular metabolism and energy homeostasis. 2-(2,5-dimethylphenoxy)-N-3-pyridinylacetamide has also been shown to inhibit the mTOR pathway, which is involved in cell growth and proliferation. Additionally, 2-(2,5-dimethylphenoxy)-N-3-pyridinylacetamide has been shown to modulate the activity of various enzymes and transcription factors, including SIRT1, NF-κB, and PPARγ.
Biochemical and Physiological Effects:
2-(2,5-dimethylphenoxy)-N-3-pyridinylacetamide has a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. 2-(2,5-dimethylphenoxy)-N-3-pyridinylacetamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a key role in the pathogenesis of many diseases. 2-(2,5-dimethylphenoxy)-N-3-pyridinylacetamide has also been shown to scavenge free radicals and reduce oxidative stress, which is implicated in the development of many chronic diseases. Additionally, 2-(2,5-dimethylphenoxy)-N-3-pyridinylacetamide has been shown to protect neurons from various insults, including oxidative stress, inflammation, and excitotoxicity.
実験室実験の利点と制限
One of the main advantages of 2-(2,5-dimethylphenoxy)-N-3-pyridinylacetamide for lab experiments is its relatively low cost and ease of synthesis. 2-(2,5-dimethylphenoxy)-N-3-pyridinylacetamide is also stable and can be stored for long periods of time without degradation. However, one limitation of 2-(2,5-dimethylphenoxy)-N-3-pyridinylacetamide is its relatively low potency compared to other compounds that have been studied for similar applications. Additionally, 2-(2,5-dimethylphenoxy)-N-3-pyridinylacetamide has limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are many potential future directions for research on 2-(2,5-dimethylphenoxy)-N-3-pyridinylacetamide. One area of focus could be on improving the potency and selectivity of 2-(2,5-dimethylphenoxy)-N-3-pyridinylacetamide for specific targets. Another area of focus could be on developing novel formulations of 2-(2,5-dimethylphenoxy)-N-3-pyridinylacetamide that improve its solubility and bioavailability. Additionally, future research could explore the potential therapeutic applications of 2-(2,5-dimethylphenoxy)-N-3-pyridinylacetamide in other diseases, such as diabetes, cardiovascular disease, and autoimmune disorders. Finally, further mechanistic studies could help to elucidate the exact molecular pathways through which 2-(2,5-dimethylphenoxy)-N-3-pyridinylacetamide exerts its effects.
合成法
The synthesis of 2-(2,5-dimethylphenoxy)-N-3-pyridinylacetamide involves the reaction of 2,5-dimethylphenol with 3-chloropyridine, followed by the reaction of the resulting intermediate with ethyl acetate. The final product is obtained through a series of purification steps, including recrystallization and column chromatography. The yield of 2-(2,5-dimethylphenoxy)-N-3-pyridinylacetamide is typically around 50%, and the purity of the final product is typically greater than 95%.
特性
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-5-6-12(2)14(8-11)19-10-15(18)17-13-4-3-7-16-9-13/h3-9H,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYUHLSZUAAAQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dimethylphenoxy)-N-(pyridin-3-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dichlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5723603.png)
![3-ethoxy-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5723617.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-pyrrolidinecarbothioamide](/img/structure/B5723632.png)
![4-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5723633.png)




![3-methyl-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5723662.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N,3-dimethylbutanamide](/img/structure/B5723663.png)
![1,3-dimethyl-5-[(5-methyl-2-thienyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B5723665.png)

